1-(5-Methyl-2-pyridyl)-2-pyrrolidinone
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Overview
Description
1-(5-Methyl-2-pyridyl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyridyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-pyridyl)-2-pyrrolidinone typically involves the reaction of 5-methyl-2-pyridylamine with a suitable lactam precursor under controlled conditions. One common method includes the cyclization of 5-methyl-2-pyridylamine with γ-butyrolactone in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced pyrrolidinone derivatives.
Substitution: The pyridyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced pyrrolidinone derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-(5-Methyl-2-pyridyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(5-Methyl-2-pyridyl)-2-pyrrolidinone can be compared with other similar compounds such as:
1-(2-Pyridyl)-2-pyrrolidinone: Lacks the methyl group on the pyridyl ring, which may affect its reactivity and biological activity.
1-(5-Methyl-2-pyridyl)-2-piperidinone: Contains a piperidinone ring instead of a pyrrolidinone ring, leading to different chemical and biological properties.
1-(5-Methyl-2-pyridyl)-2-pyrrolidine:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-8-4-5-9(11-7-8)12-6-2-3-10(12)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
YMPSKSVMOMAWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCCC2=O |
Origin of Product |
United States |
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